molecular formula C9H11IN2S B14643114 Thiourea, N-ethyl-N'-(2-iodophenyl)- CAS No. 53305-90-1

Thiourea, N-ethyl-N'-(2-iodophenyl)-

Cat. No.: B14643114
CAS No.: 53305-90-1
M. Wt: 306.17 g/mol
InChI Key: YUYBYUJFKOBKRT-UHFFFAOYSA-N
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Description

Thiourea, N-ethyl-N’-(2-iodophenyl)- is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-ethyl-N’-(2-iodophenyl)- typically involves the reaction of N-ethylthiourea with 2-iodoaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Thiourea, N-ethyl-N’-(2-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-ethyl-N’-(2-iodophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in the rubber industry.

Mechanism of Action

The mechanism of action of Thiourea, N-ethyl-N’-(2-iodophenyl)- involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The sulfur atom in the thiourea moiety plays a crucial role in its reactivity and binding properties.

Comparison with Similar Compounds

  • Thiourea, N-ethyl-N’-(3-iodophenyl)-
  • Thiourea, N-ethyl-N’-(4-iodophenyl)-
  • Thiourea, N-ethyl-N’-(2-bromophenyl)-

Comparison: Thiourea, N-ethyl-N’-(2-iodophenyl)- is unique due to the presence of the iodine atom at the ortho position, which can influence its reactivity and binding properties. Compared to its analogs with bromine or different iodine positions, it may exhibit distinct chemical and biological activities.

Properties

CAS No.

53305-90-1

Molecular Formula

C9H11IN2S

Molecular Weight

306.17 g/mol

IUPAC Name

1-ethyl-3-(2-iodophenyl)thiourea

InChI

InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

YUYBYUJFKOBKRT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1I

Origin of Product

United States

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